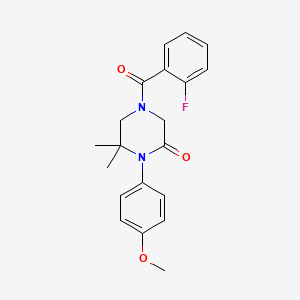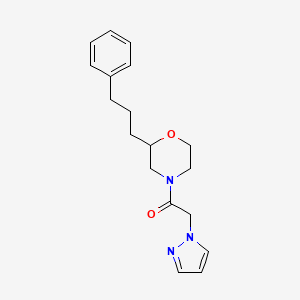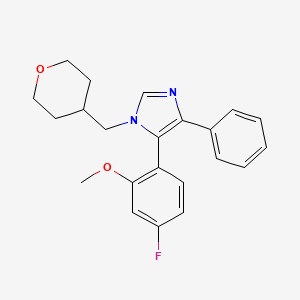![molecular formula C16H13N5 B3802604 1-(2-Ethylpyrimidin-5-yl)-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B3802604.png)
1-(2-Ethylpyrimidin-5-yl)-[1,2,4]triazolo[4,3-a]quinoline
描述
1-(2-Ethylpyrimidin-5-yl)-[1,2,4]triazolo[4,3-a]quinoline is a heterocyclic compound that combines the structural features of pyrimidine, triazole, and quinoline. These fused ring systems are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
准备方法
The synthesis of 1-(2-Ethylpyrimidin-5-yl)-[1,2,4]triazolo[4,3-a]quinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved by reacting ethyl acetoacetate with guanidine to form 2-ethylpyrimidine.
Formation of the triazole ring: The 2-ethylpyrimidine is then reacted with hydrazine and an appropriate aldehyde to form the triazole ring.
Formation of the quinoline ring: The final step involves the cyclization of the intermediate with an appropriate reagent to form the quinoline ring.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
化学反应分析
1-(2-Ethylpyrimidin-5-yl)-[1,2,4]triazolo[4,3-a]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where the nitrogen atoms are present.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure the desired reaction pathway.
科学研究应用
1-(2-Ethylpyrimidin-5-yl)-[1,2,4]triazolo[4,3-a]quinoline has been explored for various scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1-(2-Ethylpyrimidin-5-yl)-[1,2,4]triazolo[4,3-a]quinoline involves its interaction with specific molecular targets. For example, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer research, the compound may induce apoptosis in cancer cells by interacting with DNA and disrupting cellular processes .
相似化合物的比较
1-(2-Ethylpyrimidin-5-yl)-[1,2,4]triazolo[4,3-a]quinoline can be compared with other similar compounds such as:
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
Quinolinyl-pyrazoles: These compounds have shown potential as inhibitors of specific enzymes and are being explored for their pharmacological properties.
The uniqueness of this compound lies in its fused ring structure, which imparts distinct biological activities and makes it a versatile compound for various applications.
属性
IUPAC Name |
1-(2-ethylpyrimidin-5-yl)-[1,2,4]triazolo[4,3-a]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5/c1-2-14-17-9-12(10-18-14)16-20-19-15-8-7-11-5-3-4-6-13(11)21(15)16/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQYISUOXITMDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=N1)C2=NN=C3N2C4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(1,3-benzodioxol-4-ylmethyl)amino]-1-(2,3-dihydro-1H-inden-2-yl)-2-pyrrolidinone](/img/structure/B3802525.png)
![2-[({1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-4-piperidinyl}oxy)methyl]pyridine trifluoroacetate](/img/structure/B3802533.png)
![3-[1-(2-naphthylmethyl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B3802540.png)
![N-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-(3-pyridinyl)ethanamine](/img/structure/B3802551.png)

![N-butyl-2-{[(dimethylamino)carbonyl]amino}-N-(3-phenylprop-2-yn-1-yl)acetamide](/img/structure/B3802562.png)

![N-[(5-fluoro-1H-indol-2-yl)methyl]-3-(tetrazol-1-yl)propanamide](/img/structure/B3802569.png)
![8-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3802580.png)
![(3S,4S)-4-morpholin-4-yl-1-[(E)-3-phenylprop-2-enyl]pyrrolidin-3-ol](/img/structure/B3802598.png)
![ethyl 3-(3-methoxybenzyl)-1-[(2-methoxyphenoxy)acetyl]-3-piperidinecarboxylate](/img/structure/B3802609.png)

![7-(4-isopropylbenzyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3802621.png)
![N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-3-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B3802622.png)
